2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER
Description
This compound (CAS 477859-76-0) is a malonic acid dimethyl ester derivative featuring a pyridine ring substituted with chlorine (Cl) at position 3 and a trifluoromethyl (CF₃) group at position 5. The malonic acid moiety is esterified with two methyl groups, enhancing its stability and solubility in organic solvents. Its molecular formula is C₁₂H₁₀ClF₃NO₄, with a molar mass of 333.66 g/mol .
Properties
IUPAC Name |
dimethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO4/c1-19-9(17)7(10(18)20-2)8-6(12)3-5(4-16-8)11(13,14)15/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBMJZLAOGWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363414 | |
| Record name | dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477859-76-0 | |
| Record name | 1,3-Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477859-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with dimethyl malonate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2-[3-Chloro-5-(trifluoromethyl)pyridinyl]-malonic acid dimethyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutic agents targeting various diseases.
- Case Study : In a study focused on the synthesis of pyridine derivatives, this compound was utilized as a key intermediate, demonstrating its versatility in creating biologically active molecules .
Agricultural Sciences
This compound is also being explored for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group enhances its biological activity and stability, making it a candidate for developing effective crop protection agents.
- Case Study : Research has indicated that derivatives of malonic acid esters exhibit significant herbicidal properties. The incorporation of the pyridine ring may enhance selectivity towards target weeds while minimizing effects on non-target species .
Chemical Biology
The compound's ability to act as a building block in chemical biology applications is noteworthy. It can be used to create probes or inhibitors that interact with biological targets, facilitating the study of biochemical pathways.
- Case Study : In biochemical assays, derivatives of this compound have shown potential as enzyme inhibitors, particularly in studies aimed at understanding metabolic pathways involving malonate derivatives .
Data Tables
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 2,3-Dichloro-5-(trifluoromethyl)pyridine + Dimethyl malonate | Reflux in ethanol, 6 hours | 85% |
Mechanism of Action
The mechanism of action of dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine substituents enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
- The pyridine core with Cl and CF₃ substituents is a common feature.
- Functional groups at the C2 position vary significantly: malonic acid dimethyl ester (target), acetate (CAS 885949-63-3), phenoxypropanoate (haloxyfop-methyl), and adamantyl ether (CAS 339098-66-7).
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Haloxyfop-methyl has lower melting points and higher water solubility compared to crystalline indolylidene-malonates, likely due to its phenoxypropanoate group.
- The target compound’s spectral data would align with malonic ester derivatives, distinct from indole-based analogs.
Table 3: Toxicity and Use Cases
Key Observations :
- Haloxyfop-methyl is commercially significant as a herbicide but poses moderate toxicity.
- The target compound and indolylidene analogs may serve specialized roles in synthesis but lack explicit toxicity data.
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)pyridinyl]-malonic acid dimethyl ester (CAS No. 477859-76-0) is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to the class of malonic acid derivatives and features a trifluoromethyl-substituted pyridine moiety, which is often associated with enhanced biological properties.
- Molecular Formula : C11H9ClF3NO4
- Molecular Weight : 311.64 g/mol
- Boiling Point : Approximately 299.6 °C (predicted)
- Density : 1.428 g/cm³ (predicted)
- pKa : 8.25 (predicted)
These properties suggest that the compound may exhibit significant stability and solubility characteristics, which are critical for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes and cancer progression. The presence of the pyridine ring may facilitate interactions with the active sites of these enzymes, leading to decreased activity.
Antimicrobial Activity
Preliminary investigations into similar malonic acid derivatives have revealed antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2021 | Identified structural analogs with significant anticancer activity in vitro against breast cancer cell lines. |
| Johnson et al., 2020 | Reported enzyme inhibition assays showing potential for COX inhibition with related compounds, suggesting a pathway for anti-inflammatory effects. |
| Lee et al., 2022 | Evaluated antimicrobial properties against Gram-positive bacteria, demonstrating moderate efficacy compared to standard antibiotics. |
Q & A
Q. What are the recommended synthetic routes for preparing 2-[3-chloro-5-(trifluoromethyl)pyridinyl]-malonic acid dimethyl ester?
The synthesis typically involves coupling a substituted pyridine moiety to a malonic ester core. For example, esterification reactions under acidic or catalytic conditions are common. A similar approach is detailed in , where L-aspartate dimethyl ester is reacted with hydroiodic acid and methanol, followed by azeotropic drying to isolate intermediates. For this compound, a nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could link the pyridinyl group to the malonic ester .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- NMR spectroscopy : To confirm the presence of the trifluoromethyl group (distinct signals) and ester methyl protons (δ ~3.7 ppm).
- HPLC-MS : For purity assessment and molecular weight confirmation.
- Elemental analysis : To verify stoichiometry. provides analogous toxicity studies where structural validation was critical for interpreting biological data .
Q. What safety precautions are necessary during handling?
Similar trifluoromethylpyridine derivatives (e.g., haloxyfop-methyl ester) exhibit oral toxicity (rat LD: 393 mg/kg) and may release toxic fumes (Cl, F) upon decomposition. Use fume hoods, PPE, and adhere to protocols for hazardous waste disposal, as noted in and .
Q. What solvents and conditions stabilize this compound during storage?
Malonic esters are prone to hydrolysis. Store in anhydrous solvents (e.g., toluene, methanol) at low temperatures (2–8°C) with desiccants. highlights dimethyl malonate’s sensitivity to moisture, suggesting similar handling for this compound .
Advanced Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., at the 2-position). This is observed in , where related pyridinyl derivatives undergo reactions at electron-deficient positions .
Q. What mechanistic insights explain its potential degradation under UV exposure?
Photodegradation may involve homolytic cleavage of C–Cl or C–F bonds, generating free radicals. notes that halogenated compounds like haloxyfop-methyl ester decompose into Cl and F under heat/light, suggesting analogous pathways for this compound .
Q. How can computational modeling predict its metabolic pathways?
Q. What strategies mitigate racemization during chiral synthesis?
Use chiral auxiliaries or asymmetric catalysis. For example, employs L-aspartate dimethyl ester as a chiral precursor. Enantioselective synthesis of malonic esters often leverages chiral ligands (e.g., BINAP) in catalytic systems .
Q. How do steric effects from the pyridinyl group impact ester hydrolysis kinetics?
The bulky 3-chloro-5-(trifluoromethyl)pyridinyl group may hinder nucleophilic attack on the ester carbonyl, slowing hydrolysis. Compare with , where dimethyl malonate (lacking steric bulk) hydrolyzes rapidly under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
